![molecular formula C9H10ClN3 B1491519 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090639-98-6](/img/structure/B1491519.png)
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazoles can be synthesized using various methods. For instance, one method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another method involves the cyclocondensation reaction in acetonitrile .Molecular Structure Analysis
The molecular structure of pyrazoles involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including condensation and cyclocondensation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary greatly depending on their substituent groups .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used in the development of new agrochemicals to control weeds and other unwanted plants.
Coordination Chemistry
Pyrazoles are used in coordination chemistry, where they can act as ligands to form complexes with various metals . These complexes can have a variety of applications, including catalysis and materials science.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to form organometallic compounds, which are compounds that contain at least one metal-carbon bond . These compounds have applications in a variety of areas, including catalysis, materials science, and medicinal chemistry.
Antimycobacterial Activity
A series of imidazole and triazole diarylpyrazole derivatives were prepared and evaluated for binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1 and antimycobacterial activity against Mtb H37Rv . This suggests that pyrazole derivatives, including “7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole”, could potentially be used in the treatment of tuberculosis.
Development of Novel Preclinical and Clinical Drugs
The pyrazole scaffold is being used in the development of novel preclinical and clinical drugs . This includes the development of new drugs for a variety of diseases and conditions, including cancer, inflammation, and infectious diseases.
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEQCLGRNQBOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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